molecular formula C11H13BrF2O B8028979 1-Bromo-3-butoxy-2,4-difluoro-5-methylbenzene

1-Bromo-3-butoxy-2,4-difluoro-5-methylbenzene

Cat. No.: B8028979
M. Wt: 279.12 g/mol
InChI Key: ZOMUVILDTQGKEQ-UHFFFAOYSA-N
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Description

1-Bromo-3-butoxy-2,4-difluoro-5-methylbenzene is an organic compound with the molecular formula C11H13BrF2O It is a derivative of benzene, substituted with bromine, butoxy, difluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-butoxy-2,4-difluoro-5-methylbenzene typically involves the bromination of 3-butoxy-2,4-difluoro-5-methylbenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-butoxy-2,4-difluoro-5-methylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and Friedel-Crafts acylation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or acyl chlorides in the presence of Lewis acids like aluminum chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or acyl derivatives.

    Oxidation and Reduction: Formation of hydroxylated or dehalogenated products.

Scientific Research Applications

1-Bromo-3-butoxy-2,4-difluoro-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-butoxy-2,4-difluoro-5-methylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic aromatic substitution, the aromatic ring reacts with an electrophile, forming a sigma complex intermediate, which then loses a proton to regenerate the aromatic system.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4,5-difluoro-2-methylbenzene
  • 1-Bromo-3-chloro-5-fluorobenzene
  • 1-Bromo-2,4-difluoro-5-methylbenzene

Uniqueness

1-Bromo-3-butoxy-2,4-difluoro-5-methylbenzene is unique due to the presence of both butoxy and difluoro groups, which impart distinct chemical properties and reactivity compared to other similar compounds. The combination of these substituents can influence the compound’s electronic distribution, steric effects, and overall reactivity, making it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

1-bromo-3-butoxy-2,4-difluoro-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2O/c1-3-4-5-15-11-9(13)7(2)6-8(12)10(11)14/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMUVILDTQGKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1F)Br)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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